2,2-Dimethylsuccinic anhydride

Description

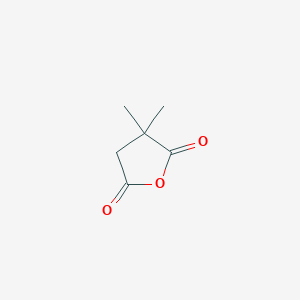

2,2-Dimethylsuccinic anhydride (DMSA; CAS 17347-61-4) is a cyclic anhydride derived from 2,2-dimethylsuccinic acid. Its molecular formula is C₆H₈O₃, with a molar mass of 128.13 g/mol. Structurally, it features two methyl groups at the C-2 position of the succinic backbone, conferring steric bulk and altering reactivity compared to simpler anhydrides like succinic anhydride (SA) .

DMSA is widely used in organic synthesis, particularly in esterification and acylation reactions. For example, it serves as a key reagent in modifying triterpenoids (e.g., betulinic acid derivatives) to enhance pharmacological properties such as anti-HIV activity . Microwave-assisted reactions with DMSA (130–160°C, 1.5–2 h) are common, yielding acylated products in 20–65% efficiency . Its steric profile also influences regioselectivity in coupling reactions .

Propriétés

IUPAC Name |

3,3-dimethyloxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-6(2)3-4(7)9-5(6)8/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJPFLIEHGFXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169620 | |

| Record name | 2,2-Dimethylsuccinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17347-61-4 | |

| Record name | 2,2-Dimethylsuccinic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17347-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylsuccinic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017347614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylsuccinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-3,3-dimethylfuran-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIMETHYLSUCCINIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL903A7H7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Sequence and Optimization

The synthesis begins with a Knoevenagel condensation between [2H6]-acetone and ethyl cyanoacetate in the presence of piperidine, yielding a β,γ-unsaturated nitrile intermediate. Subsequent Michael addition of cyanide generates a dinitrile compound, which undergoes HCl-mediated hydrolysis to form 2,2-dimethyl-[2H6]-succinic acid. The final step involves dehydration using acetic anhydride to produce the deuterated anhydride.

Table 2: Key Steps in Deuterium-Labeled Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Knoevenagel Condensation | [2H6]-Acetone, ethyl cyanoacetate, piperidine | 65 |

| Michael Addition | KCN, ethanol, 0°C | 72 |

| Hydrolysis/Decarboxylation | HCl (6M), reflux | 58 |

| Dehydration | Acetic anhydride, 100°C | 34.23* |

| *Overall yield based on [2H6]-acetone. |

The overall yield of 34.23% reflects challenges in maintaining isotopic integrity during decarboxylation and dehydration. Optimization efforts revealed that slow addition of cyanide during the Michael step and strict temperature control during hydrolysis are critical for maximizing yield.

Reaction Mechanisms and Kinetic Considerations

Acid-Catalyzed Dehydration Mechanism

The dehydration of 2,2-dimethylsuccinic acid proceeds via a concerted mechanism where acetic anhydride acts as both a catalyst and dehydrating agent. Protonation of one carboxyl group facilitates nucleophilic attack by the adjacent oxygen, leading to cyclization and water elimination. The steric hindrance from the two methyl groups adjacent to the reaction site slightly slows the reaction but enhances product stability.

Isotope Effects in Labeled Synthesis

In the deuterated route, the use of [2H6]-acetone introduces kinetic isotope effects (KIEs) during the Knoevenagel condensation. Deuterium’s lower zero-point energy reduces reaction rates by 15–20% compared to protiated acetone, necessitating extended reaction times. However, the enhanced stability of deuterated intermediates minimizes side reactions, improving overall purity.

Characterization and Analytical Validation

Both synthetic routes require rigorous characterization to confirm product identity and purity. Fourier transform infrared (FTIR) spectroscopy reveals a strong absorption band at 1850 cm⁻¹, characteristic of the anhydride carbonyl group. ¹H-NMR spectra of the deuterated compound show complete disappearance of proton signals adjacent to the methyl groups, confirming successful isotopic labeling.

High-performance liquid chromatography (HPLC) analyses report chemical purities exceeding 99%, with retention times matching authentic standards. Mass spectrometry further validates molecular weights, with the deuterated anhydride exhibiting a peak at m/z 134.1 (vs. 128.1 for the non-deuterated form).

Industrial Applications and Scalability

This compound is a key monomer in the production of aliphatic polyesters and epoxy resins , where its branched structure enhances thermal stability and reduces crystallinity. The deuterated variant finds niche applications in quantitative NMR and pharmacokinetic tracer studies , enabling precise tracking of metabolic pathways.

Industrial-scale production predominantly employs the acid dehydration method due to its cost-effectiveness. However, advances in catalytic systems and continuous flow reactors may improve the viability of the labeled synthesis for specialized markets.

Analyse Des Réactions Chimiques

Types of Reactions: 2,2-Dimethylsuccinic anhydride undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form 2,2-dimethylsuccinic acid.

Alcoholysis: Reacts with alcohols to form esters.

Aminolysis: Reacts with amines to form amides.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of water or aqueous solutions.

Alcoholysis: Requires the presence of an alcohol and often a catalyst such as sulfuric acid.

Aminolysis: Involves the use of amines and sometimes a base to facilitate the reaction.

Major Products:

Hydrolysis: 2,2-Dimethylsuccinic acid.

Alcoholysis: 2,2-Dimethylsuccinic esters.

Aminolysis: 2,2-Dimethylsuccinic amides

Applications De Recherche Scientifique

Applications in Organic Synthesis

2,2-Dimethylsuccinic anhydride is primarily utilized in organic synthesis as a reagent for various reactions:

- Decarbonylative Cross-Coupling Reactions : Recent studies have shown that this anhydride can participate in nickel-catalyzed reductive coupling reactions. It has been effectively used to generate β-functionalized acids in good yields (68–83%) when coupled with alkyl bromides under optimized conditions. This reaction showcases the compound's utility in forming carbon-carbon bonds, which is crucial for synthesizing complex organic molecules .

- Synthesis of Supramolecular Structures : The compound has been explored for its role in creating supramolecular aggregates. These structures exhibit unique properties that can be harnessed for drug delivery systems and targeted therapies .

Applications in Polymer Science

This compound serves as a monomer in the production of various polymers:

- Polymerization Reactions : It acts as a building block for synthesizing polyesters and polyamides. The incorporation of this anhydride into polymer chains can enhance thermal stability and mechanical properties, making it valuable in materials science .

- Modification of Existing Polymers : The compound can be used to modify existing polymers to improve their performance characteristics. For instance, it can increase adhesion properties or alter the solubility of polymer blends .

Nickel-Catalyzed Cross-Coupling

A notable study demonstrated the use of this compound in a nickel-catalyzed decarbonylative cross-coupling reaction. The reaction conditions included the use of zinc powder as a reducing agent and dimethylacetamide as a solvent. The optimized conditions yielded products with high stereochemical fidelity, indicating the compound's effectiveness as a coupling partner .

Supramolecular Chemistry Applications

In another investigation, this compound was incorporated into supramolecular assemblies that displayed pro-apoptotic activity against cancer cells. This highlights its potential application in medicinal chemistry, particularly in developing new therapeutic agents targeting cancer .

Mécanisme D'action

The mechanism of action of 2,2-dimethylsuccinic anhydride involves its reactivity with nucleophiles. The anhydride group is highly electrophilic, making it susceptible to attack by nucleophiles such as water, alcohols, and amines. This reactivity is exploited in various chemical synthesis processes to form acids, esters, and amides .

Comparaison Avec Des Composés Similaires

Reactivity and Steric Effects

- Steric Influence : DMSA’s bulky methyl groups hinder nucleophilic attack at the C-2 carbonyl, directing reactivity toward the less hindered C-3 position . In contrast, SA and 2-methylsuccinic anhydride exhibit higher reactivity due to reduced steric constraints .

- Regioselectivity : In nickel-catalyzed reductive coupling, DMSA produces β-functionalized acids (68–83% yields) with oxidative addition occurring at the less hindered carbonyl .

Thermodynamic Properties

| Compound | ΔfHm (kJ/mol) (Experimental) | ΔfHm (kJ/mol) (Benson Method) | Deviation (Benson) |

|---|---|---|---|

| Succinic Anhydride | -602.3 ± 4.6 | -598.1 | +4.2 |

| DMSA | -615.8 ± 3.2 | -610.5 | +5.3 |

| 3,3-Dimethylglutaric Anhydride | -602.3 | -605.7 | -3.4 |

Data from indicate DMSA has a lower enthalpy of formation compared to SA, reflecting its increased stability due to steric and electronic effects.

Application-Specific Performance

- Anti-HIV Agents : DMSA-modified betulinic acid derivatives (e.g., compounds 18a–c) show enhanced activity against wild-type and drug-resistant HIV-1 strains compared to SA analogs. This is attributed to improved lipophilicity and target binding .

- Crystallization : In Mn-Anderson cluster synthesis, DMSA’s bulkiness limits crystal formation compared to SA, which produces high-purity hybrids .

- Cytotoxic Conjugates : DMSA-based betulin conjugates (e.g., 4a, 4b) exhibit superior cytotoxicity in cancer cell lines due to optimized ester linkage stability .

Research Findings and Key Observations

Microwave Efficiency : Reactions with DMSA under microwave irradiation (155°C, 2 h) achieve higher yields (up to 65%) compared to conventional heating .

Steric vs. Electronic Effects : Despite lower reactivity, DMSA’s methyl groups enhance product stability in physiological environments, critical for drug design .

Stereochemical Outcomes : DMSA generates fewer stereoisomers in Mn-Anderson hybrids than glutaric anhydride, simplifying purification .

Activité Biologique

2,2-Dimethylsuccinic anhydride (DMSA) is a compound derived from 2,2-dimethylsuccinic acid, characterized by its unique structure that includes two methyl groups at the 2-position of the succinic acid backbone. This compound has gained attention for its biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article delves into the biological activity of DMSA, summarizing relevant research findings, case studies, and data tables.

- Chemical Formula : C₆H₁₀O₄

- Molecular Weight : 146.141 g/mol

- CAS Number : 597-43-3

- Structure :

- Chemical Structure

Biological Activity Overview

DMSA exhibits a range of biological activities that can be categorized into several key areas:

- Antimicrobial Activity : DMSA has been shown to possess antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

- Cytotoxicity : Studies indicate that DMSA can induce apoptosis in cancer cell lines, making it a potential candidate for anticancer therapies. The compound influences cellular pathways related to cell cycle regulation and DNA damage response.

- Enzyme Inhibition : DMSA acts as an inhibitor for certain metabolic enzymes and proteases, which may be beneficial in controlling metabolic disorders and diseases linked to enzyme dysregulation.

- Neuroprotective Effects : Preliminary research suggests that DMSA may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by modulating neuronal signaling pathways.

Antimicrobial Activity

Research has demonstrated that DMSA exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, where it inhibited bacterial growth at concentrations as low as 50 µg/mL.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

Cytotoxicity in Cancer Cells

In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) revealed that DMSA induces apoptosis through the activation of caspase pathways. The following table summarizes the observed effects:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 20 | Caspase activation |

| MCF-7 | 15 | DNA damage and cell cycle arrest |

Enzyme Inhibition Studies

DMSA has been identified as an inhibitor of specific metabolic enzymes such as acetylcholinesterase (AChE), which plays a critical role in neurotransmission. The inhibition constant (Ki) was found to be approximately 0.5 mM.

Case Studies

- Case Study on Anticancer Properties : A study published in Nature Communications explored the effects of DMSA on breast cancer cells, demonstrating that treatment with DMSA resulted in a significant reduction of cell viability and induced apoptosis through mitochondrial pathways .

- Neuroprotective Potential : Research conducted on animal models indicated that DMSA administration improved cognitive function and reduced neuroinflammation, suggesting its potential use in treating Alzheimer's disease .

Q & A

Basic: How is 2,2-Dimethylsuccinic Anhydride Synthesized and Characterized in Laboratory Settings?

Answer:

The synthesis typically involves reacting 2,2-dimethylsuccinic acid with acetic anhydride under reflux conditions to yield the anhydride form . Characterization relies on 1H NMR spectroscopy to confirm structural integrity. For example, when reacting the anhydride with ortho-substituted anilines, restricted rotation about the Caryl-Nimide bond produces distinct singlet signals for the -CH2- and geminal-dimethyl groups in the succinimide ring. Complex splitting patterns in NMR spectra indicate dynamic rotational behavior, which is influenced by substituents like boronic groups . Physical properties (e.g., melting point: 29–31°C, density: 1.135 g/mL) are verified using standard techniques .

Basic: What Are the Key Thermodynamic Properties of this compound?

Answer:

Critical thermodynamic parameters include:

- Enthalpy of Vaporization (ΔvapH): 45.8 kJ·mol⁻¹ (measured at 298.15 K) .

- Standard Molar Enthalpy of Formation (ΔfH°): Experimental values for the gas phase at 298.15 K are compared with computational estimates (Benson, Gani, and Naef methods). For example, experimental ΔfH° = -602.3 kJ·mol⁻¹, while Naef’s method predicts -645.5 kJ·mol⁻¹, highlighting discrepancies requiring further validation .

- Thermal Stability: Decomposition occurs above 219°C, as determined by differential scanning calorimetry (DSC) .

Advanced: How Does Steric Hindrance Influence the Reactivity of this compound in Nucleophilic Reactions?

Answer:

The geminal-dimethyl groups introduce steric hindrance, altering reaction pathways via the Bürgi-Dunitz trajectory . Nucleophiles preferentially attack the more hindered carbonyl group due to favorable orbital alignment (tetrahedral angle approach) rather than steric accessibility . This is exemplified in Friedel-Crafts acylation, where AlCl3-mediated reactions with benzene yield 2,2-dimethyl-3-benzoylpropanoic acid despite steric challenges . Computational studies (e.g., DFT) model these interactions to predict regioselectivity in asymmetric syntheses .

Advanced: What Role Does this compound Play in the Synthesis of Functionalized Mn-Anderson Hybrids?

Answer:

The anhydride reacts with Mn-Anderson polyoxometalate precursors to form acid-terminated hybrids (e.g., {MnMo6}62). Its bulkiness dictates stereochemical outcomes: three regioisomers form statistically (25%:25%:50%), but steric constraints can favor a single isomer. This is critical for designing hybrid materials with tailored catalytic or electronic properties. Reaction reproducibility depends on anhydride size, as smaller analogs (e.g., succinic anhydride) yield more consistent results .

Advanced: How Can Discrepancies Between Experimental and Computational Thermodynamic Data for this compound Be Resolved?

Answer:

Discrepancies arise from methodological limitations:

- Experimental Uncertainties: Small errors in calorimetry (e.g., ±4.6 kJ·mol⁻¹ for glutaric acid) propagate in anhydride studies .

- Computational Assumptions: Group-additivity methods (Benson, Gani) neglect steric and electronic effects of the dimethyl groups. Hybrid approaches combining DFT and experimental data (e.g., gas-phase IR spectroscopy) improve accuracy .

- Data Cross-Validation: Compare results across multiple techniques (e.g., vapor pressure measurements vs. high-level ab initio calculations) to identify systematic errors .

Advanced: How Does Dynamic NMR Spectroscopy Elucidate Rotational Barriers in Derivatives of this compound?

Answer:

In N-aryl succinimides derived from the anhydride, variable-temperature 1H NMR quantifies rotational barriers about the Caryl-Nimide bond. For example:

- Ortho-phenyl substituents raise rotational barriers, resulting in sharp singlets for -CH2- and -CH(CH3)2 signals.

- Ortho-boronic groups lower barriers, causing signal splitting due to rapid rotation .

Activation energies (ΔG‡) are calculated using coalescence temperatures, providing insights into steric and electronic effects on molecular dynamics.

Basic: What Safety Protocols Are Recommended for Handling this compound?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye irritation (Hazard Code: Xi; Risk Phrases: 36/37/38) .

- Storage: Keep in a moisture-free environment at 2–8°C to prevent hydrolysis .

- First Aid: Flush exposed eyes with water for 15 minutes; wash skin with soap and water. Medical consultation is mandatory .

Advanced: What Methodological Advancements Improve the Synthesis of Sterically Encumbered Derivatives?

Answer:

- Catalytic Strategies: Use DMAP or PyBOP to enhance acylation efficiency in bulky environments (e.g., betulinic acid derivatization) .

- Decarbonylation Control: Nickel-catalyzed reductive coupling minimizes steric interference in unsymmetrical anhydrides, favoring reaction at the less hindered carbonyl group .

- Crystallography: Single-crystal X-ray diffraction resolves regiochemical ambiguities in hybrids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.